REACTION_CXSMILES
|
[CH:1]([O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[N:8]1)([CH3:3])[CH3:2].[H][H]>[Pd].C(O)C>[CH:1]([O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][C:9]([NH2:12])=[N:8]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
428 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OCCN1N=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with ethanol, concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OCCN1N=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |